molecular formula C32H48O4 B12382602 (3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid

(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid

Cat. No.: B12382602
M. Wt: 496.7 g/mol
InChI Key: KFADRGGKRWPNDE-KMMZLYOWSA-N
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Description

The compound “(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid” is a complex organic molecule with a highly intricate structure. Compounds of this nature often exhibit unique chemical and physical properties, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Functional group transformations: to introduce the acetyloxy and carboxylic acid groups.

    Stereoselective synthesis: to ensure the correct configuration of chiral centers.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes: and inhibiting their activity.

    Interacting with receptors: and modulating their signaling pathways.

    Altering cellular processes: such as gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups or structural features. Examples may include:

    Steroids: Compounds with a similar core structure.

    Terpenes: Compounds with similar functional groups.

Uniqueness

The uniqueness of the compound may lie in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C32H48O4

Molecular Weight

496.7 g/mol

IUPAC Name

(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid

InChI

InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,12,19-20,23,25-26H,10-11,13-18H2,1-8H3,(H,34,35)/t19-,20+,23-,25-,26+,28-,29-,30-,31-,32-/m1/s1

InChI Key

KFADRGGKRWPNDE-KMMZLYOWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC=C5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC=C5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C

Origin of Product

United States

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